molecular formula C20H18ClN3O3 B2990390 4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one CAS No. 941961-22-4

4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No. B2990390
CAS RN: 941961-22-4
M. Wt: 383.83
InChI Key: VDGLLGGFNSDQCF-UHFFFAOYSA-N
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Description

4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Apoptosis Inducers and Anticancer Agents

  • Discovery and Structure-Activity Relationship of 3-Aryl-5-Aryl-1,2,4-Oxadiazoles : This study identified a compound structurally related to your query as a novel apoptosis inducer, showing activity against certain cancer cell lines. The molecular target was identified as TIP47, an IGF II receptor binding protein, highlighting its potential as an anticancer agent (Zhang et al., 2005).

Hypocholesterolemic Activities

  • Syntheses of N-Heterocyclic Compounds : This research synthesized derivatives of a compound similar to the one you mentioned, demonstrating significant hypocholesterolemic activities. It developed two synthetic routes for these compounds, indicating their potential in cholesterol management (Yurugi et al., 1973).

Synthesis and Biological Activity Prediction

  • Polycyclic Systems Containing 1,2,4-Oxadiazole Ring : This study focused on the synthesis of compounds including the 1,2,4-oxadiazole ring and predicted their biological activities. The structures were confirmed using various methods, and the results underscore the potential biological relevance of such compounds (Kharchenko et al., 2008).

Organic Light-Emitting Diodes

  • Pyridine- and Oxadiazole-Containing Hole-Blocking Material for OLEDs : This research developed a new bis(1,3,4-oxadiazole) system for use in organic light-emitting diodes (OLEDs), indicating the relevance of 1,2,4-oxadiazole derivatives in electronic applications (Wang et al., 2001).

Antioxidant Activity

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives : This study synthesized novel derivatives and tested them as potent antioxidants. Some compounds exhibited higher antioxidant activity than ascorbic acid, suggesting their utility in oxidative stress management (Tumosienė et al., 2019).

Molecular Reporters and Sensing

  • Simple and Efficient Molecular Reporters : This paper explored pyrazolines functionalized with heterocyclic acceptors for use as molecular reporters, potentially applicable in various chemical sensing contexts (Rurack & Bricks, 2001).

properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-2-26-15-9-7-14(8-10-15)24-12-13(11-18(24)25)20-22-19(23-27-20)16-5-3-4-6-17(16)21/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGLLGGFNSDQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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